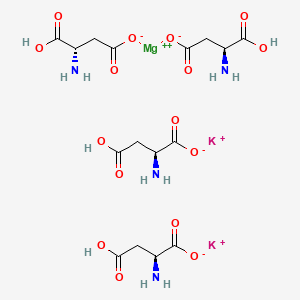

L-天冬氨酸钾镁

描述

Potassium magnesium aspartate is a salt of two minerals, potassium and magnesium . It’s used to prevent cramps caused by low potassium levels in the body . It can also be used as an electrolyte replacement for water losses and to correct low magnesium levels . It’s often sold as a supplement in drugstore products like chewable tablets or powder packets .

Synthesis Analysis

Potassium magnesium L-aspartate is synthesized from L-aspartic acid, potassium, and magnesium . The manufacturing process involves the reaction of these components under controlled conditions .Molecular Structure Analysis

The molecular formula of Potassium magnesium L-aspartate is K(C4H6NO4-) with a molecular weight of 171.19 g/mol .Chemical Reactions Analysis

Potassium magnesium L-aspartate is highly reactive, similar to other alkali metals . It forms stable oxides with oxygen-oxygen bonds . Most of the potassium salts are soluble in water .Physical And Chemical Properties Analysis

Potassium magnesium L-aspartate is a white powder with a specific taste . It is extremely soluble in water . The molecular weight of Potassium magnesium L-aspartate is 171.19 g/mol .科学研究应用

1. 克服电解质耗竭的疗效

L-天冬氨酸钾镁有利于治疗和预防因电解质紊乱(尤其是低钾和低镁水平)导致的心脏功能障碍,这在接受洋地黄和利尿剂治疗的患者中很常见。与它的 D-和 DL-立体异构体相比,它在恢复钾和镁水平方面已被证明更有效,使其成为治疗这些电解质原发性缺乏症的更佳选择 (Iezhitsa 等,2004)。

2. 对慢性肺源性心脏病合并心力衰竭结核病患者的治疗作用

对于患有慢性肺源性心脏病心力衰竭的结核病患者,L-天冬氨酸钾镁已显示出对心脏功能的显着改善。它还显示出较低的发生率心律失常和心脏功能恶化,表明其作为这些疾病治疗选择的疗效 (Su,2005)。

3. 治疗心律失常的有效性

L-天冬氨酸钾镁在治疗各种心律失常方面的临床疗效已得到证实,显示出比传统疗法显着的改善。它的应用在房性和室性心律失常的情况下尤为显着,包括伴有心律失常的充血性心力衰竭 (Rong,2000)。

4. 对心肌梗死患者血液粘附状态的影响

对于急性心肌梗死合并心律失常的患者,发现 L-天冬氨酸钾镁可以改善血液粘附,降低特定粘附分子的水平。这表明它在增强此类患者的心血管健康和减少并发症方面的潜力 (Chen Chun-jua,2014)。

5. 肝细胞代谢增强

L-天冬氨酸钾镁对肝细胞代谢显示出积极作用,包括增加关键离子的浓度,增强某些酶的活性,以及改善尿素的清除和产生。这表明它在肝细胞代谢中具有有益作用 (Wang Shu-ren,2005)。

6. 在手术环境中预防心脏心律失常

在离体冠状动脉旁路移植等手术中使用 L-天冬氨酸钾镁已显示出显着降低围手术期心脏心律失常的发生率。这表明它在心脏手术中作为预防措施的潜力 (Zhang Yahui,2009)。

未来方向

Research indicates that the intravenous administration of potassium and magnesium is associated with a higher probability of spontaneous conversion in patients with nonpermanent atrial fibrillation and plasma potassium levels of less than 3.50 mEq/L and 3.50 to 3.99 mEq/L . This suggests potential future directions for the use of Potassium magnesium L-aspartate in medical treatments .

属性

IUPAC Name |

magnesium;dipotassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;(3S)-3-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H7NO4.2K.Mg/c4*5-2(4(8)9)1-3(6)7;;;/h4*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;;2*+1;+2/p-4/t4*2-;;;/m0000.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBRFZFUCKKGDJ-HJWRJIQTSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24K2MgN4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71311552 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)

![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)

![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)